Dipentaerythritol

Übersicht

Beschreibung

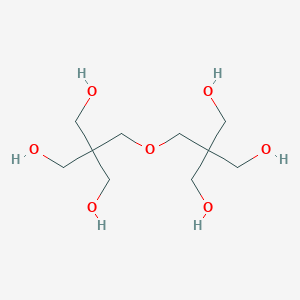

Dipentaerythritol, also known as 2,2- [oxybis (methylene)- bis [2-hydroxymethyl]-1,3-propanediol, is a byproduct of pentaerythritol production . It is produced by ALDER S.p.A. of Trieste as a white crystalline powder .

Synthesis Analysis

This compound (DPE) can be synthesized from pentaerythritol (PE) and 3,3-bis (hydroxymethyl)oxetane (BHMO) in a solvent-free environment . The synthesis of DPE by dehydration of PE has been studied using heteropoly compounds and various solid acids .

Molecular Structure Analysis

The molecular formula of this compound is C10H22O7 . The IUPAC name is 2- [ [3-hydroxy-2,2-bis (hydroxymethyl)propoxy]methyl]-2- (hydroxymethyl)propane-1,3-diol . The InChI is InChI=1S/C10H22O7/c11-1-9 (2-12,3-13)7-17-8-10 (4-14,5-15)6-16/h11-16H,1-8H2 .

Chemical Reactions Analysis

This compound is produced on an industrial scale by reacting acetaldehyde with an excess of formaldehyde in the presence of sodium hydroxide . The reactivity of PE with BHMO was considered under acidic and basic conditions .

Physical and Chemical Properties Analysis

This compound is slightly soluble in water and has the appearance of white crystalline powder . Because of its low solubility in water (0.22 g/ 100 g H2O at 20 ℃ and 10.0 g/100 g H2O at 100 ℃) it can be separated from pentaerythritol by fractional crystallization .

Wissenschaftliche Forschungsanwendungen

Synthese von Dipentaerythritol aus Pentaerythritol

This compound (DPE) kann unter sauren Bedingungen aus Pentaerythritol (PE) synthetisiert werden . Dieser Prozess verwendet PE in Suspension in Sulfolan bei 175 °C für 60 Minuten und erfordert eine geringe Menge an Schwefelsäure (0,5 Mol%). Die optimierten Bedingungen wurden auf einen Prozess im Maßstab von 140 Gramm übertragen. Schließlich wurde DPE mit einer Ausbeute von 16 % (72 % GPC-Reinheit) für eine Umwandlung von PE von 28 % isoliert, was einer DPE-Selektivität von 57 % entspricht .

Herstellung von Polyestern, Polyethern und Polyurethanen

DPE ist ein attraktiver Rohstoff für die Herstellung von Polyestern, Polyethern und Polyurethanen . Diese Materialien finden in verschiedenen Branchen breite Anwendung, darunter Automobil, Bau und Verpackung.

Herstellung von Alkydharzen

Alkydharze, die in Farben und Beschichtungen verwendet werden, können ebenfalls mit DPE hergestellt werden . Diese Harze verleihen der Farbe einen hervorragenden Glanz und eine hohe Härte, wodurch sie haltbar und witterungsbeständig wird.

Synthese von Spezialchemikalien

DPE wird in einer breiten Palette von Synthesen von Spezialchemikalien wie Schmierstoffen, Beschichtungen, Klebstoffen, Weichmachern und Kosmetika eingesetzt . Diese Chemikalien finden in verschiedenen Sektoren vielfältige Anwendung, darunter Körperpflege, Automobil und industrielle Fertigung.

Modifizierung der Kristallmorphologie

DPE kann als Additiv verwendet werden, um die Morphologie von Pentaerythritol (PE)-Kristallen zu modifizieren . In Gegenwart von DPE wurde die Schüttdichte von PE-Kristallen verbessert und das Längenverhältnis verringert . Diese Modifizierung kann zu verbesserten physikalischen Eigenschaften des Materials führen, z. B. bessere Fließfähigkeit und geringere Schüttdichte.

Kristallisationsprozess

DPE kann im Kristallisationsprozess von Pharmazeutika und Feinchemikalien verwendet werden . Die Additive haben aufgrund ihrer Einfachheit, Wirksamkeit und geringen Kosten große Aufmerksamkeit erregt .

Wirkmechanismus

Target of Action

Dipentaerythritol (DPE) is primarily used as a raw material in the production of various industrial products. It’s used in the synthesis of polyesters, polyethers, polyurethanes, alkyd resins, and a wide range of specialty chemicals such as lubricants, coatings, adhesives, and plasticizers .

Mode of Action

The mode of action of DPE is primarily chemical rather than biological. It’s synthesized from pentaerythritol (PE) in sulfolane, catalyzed by a small amount of sulfuric acid . The reaction parameters are optimized to achieve a high yield of DPE .

Biochemical Pathways

DPE is a product of the base-catalyzed Tollens condensation of acetaldehyde with formaldehyde . This process involves multiple chemical reactions, including condensation and dehydration . The exact biochemical pathways involved in these reactions are complex and depend on various factors, including the reaction conditions and the presence of catalysts .

Result of Action

The primary result of the action of DPE is the production of various industrial products. For example, it’s used in the synthesis of polyesters, polyethers, polyurethanes, alkyd resins, and a wide range of specialty chemicals . These products have various applications in industries such as plastics, paints, cosmetics, and many others .

Action Environment

The action of DPE is influenced by various environmental factors. For example, the synthesis of DPE from PE requires specific reaction conditions, including a specific temperature and the presence of a catalyst . Additionally, the stability and efficacy of the products made from DPE can be influenced by factors such as temperature, pH, and the presence of other chemicals .

Safety and Hazards

When handling Dipentaerythritol, it is advised to avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Eigenschaften

IUPAC Name |

2-[[3-hydroxy-2,2-bis(hydroxymethyl)propoxy]methyl]-2-(hydroxymethyl)propane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22O7/c11-1-9(2-12,3-13)7-17-8-10(4-14,5-15)6-16/h11-16H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXBCBTDQIULDIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)(CO)COCC(CO)(CO)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3027039 | |

| Record name | Dipentaerythritol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3027039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid; Pellets or Large Crystals, Off-white or white solid; [HSDB] White powder; [MSDSonline] | |

| Record name | 1,3-Propanediol, 2,2'-[oxybis(methylene)]bis[2-(hydroxymethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dipentaerythritol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4991 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Solubility at 25 °C in: methanol 0.25 g/100 g; ethanol 0.07 g/100 g; acetone < 0.1 g 100 g; benzene < 0.1 g/100 g., Solubility in water 0.30 g/100 g | |

| Record name | DIPENTAERYTHRITOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5610 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.33 @ 25 °C/4 °C | |

| Record name | DIPENTAERYTHRITOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5610 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

OFF-WHITE, FREEFLOWING POWDER, White crystalline compound | |

CAS No. |

126-58-9 | |

| Record name | Dipentaerythritol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126-58-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dipentaerythritol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000126589 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIPENTAERYTHRITOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65881 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Propanediol, 2,2'-[oxybis(methylene)]bis[2-(hydroxymethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dipentaerythritol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3027039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,2',2'-tetrakis(hydroxymethyl)-3,3'-oxydipropan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.359 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIPENTAERYTHRITOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6699UJQ478 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIPENTAERYTHRITOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5610 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

212-220 °C | |

| Record name | DIPENTAERYTHRITOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5610 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

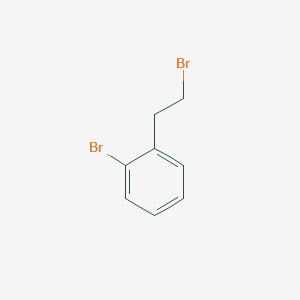

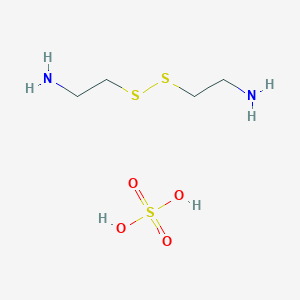

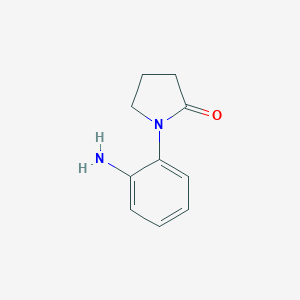

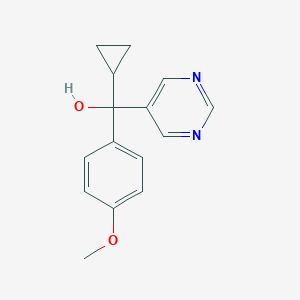

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of dipentaerythritol?

A1: this compound has the molecular formula C10H22O8 and a molecular weight of 254.28 g/mol.

Q2: How is this compound synthesized?

A2: this compound is primarily synthesized via a base-catalyzed Tollens condensation reaction of formaldehyde and acetaldehyde. [, , , ] This reaction often yields a mixture of pentaerythritol, this compound, and tripentaerythritol, requiring further separation and purification steps. [, , ]

Q3: What is the role of pentaerythritol in this compound synthesis?

A3: Research suggests that monopentaerythritol (C(CH2OH)4) acts as an intermediate in the reaction pathway leading to this compound formation. [, ] The yield of this compound is influenced by the concentration of monopentaerythritol present in the reaction mixture. []

Q4: Are there alternative synthetic routes to this compound?

A4: Yes, researchers have explored alternative methods, like the homodimerization of allylic derivatives of 1,4-anhydro-D-sorbitol through metathesis reactions, to synthesize this compound analogues. []

Q5: How can the purity of this compound be analyzed?

A5: High-performance liquid chromatography (HPLC) is a common analytical technique used to determine the purity of this compound. [] This method allows for the separation and quantification of pentaerythritol and this compound in a mixture. []

Q6: What are some notable physical properties of this compound?

A6: this compound typically exists as a white, crystalline solid at room temperature. [] It exhibits relatively low water solubility, which can influence its applications and formulation strategies. []

Q7: How does the crystallization of this compound compare to pentaerythritol?

A7: Studies on crystallization kinetics show that this compound crystals tend to be smaller and denser compared to pentaerythritol crystals. [] This difference in crystallization behavior is attributed to variations in crystal growth rate and nucleation rate. [, ]

Q8: How can the morphology of this compound crystals be modified?

A8: The morphology of this compound crystals can be influenced by the presence of additives during crystallization. [] For instance, this compound itself can act as an additive to modify the crystal habit of pentaerythritol, leading to changes in bulk density and aspect ratio. []

Q9: What are some common applications of this compound?

A9: this compound serves as a key building block for a diverse range of products, including:

- Flame retardants: this compound is frequently incorporated into flame-retardant formulations, often in conjunction with ammonium polyphosphate (APP) and melamine. [, , , ] The synergistic action of these components enhances the flame retardancy of polymers like polypropylene and polyoxymethylene. [, , , ]

- Lubricating oil esters: this compound reacts with various fatty acids to produce esters with excellent lubricating properties, making them suitable for use in high-performance applications like refrigeration systems. [, , , , , ]

- Alkyd resins: this compound and its derivatives can be employed in the synthesis of alkyd resins, which are widely used in coatings and paints. []

- Acrylate monomers: this compound serves as a precursor for the synthesis of acrylate monomers, such as this compound hexaacrylate, which find applications in coatings, adhesives, and other polymer materials. [, , , , , ]

Q10: How does the structure of this compound contribute to its flame-retardant properties?

A10: The presence of multiple hydroxyl groups in this compound allows it to act as a char-forming agent in intumescent flame-retardant systems. [, ] When exposed to heat, this compound decomposes and forms a protective char layer on the surface of the polymer, inhibiting combustion and reducing flammability. [, ]

Q11: What are the advantages of using this compound esters as lubricants?

A11: this compound esters exhibit several favorable properties as lubricants, including high thermal and oxidative stability, low volatility, good viscosity-temperature characteristics, and compatibility with various refrigerants. [, , , ] These properties make them suitable for demanding applications where conventional lubricants may degrade or fail.

Q12: How does the degree of esterification of this compound affect its properties?

A12: The degree of esterification, which refers to the number of hydroxyl groups replaced by ester groups, can significantly impact the properties of this compound esters. For instance, higher degrees of esterification generally lead to improved hydrolytic stability and lower viscosity. [, ]

Q13: What are some challenges associated with using this compound-based materials?

A13:

- Volume shrinkage: this compound-based acrylate monomers, like this compound hexaacrylate, can exhibit significant volume shrinkage during polymerization, which can lead to stress build-up and reduced performance in coatings and other applications. []

- Water sensitivity: Some this compound-based materials, particularly flame retardants, may be susceptible to hydrolysis in the presence of moisture, potentially compromising their effectiveness over time. []

- Cost: Compared to some alternative materials, this compound and its derivatives can be relatively expensive, potentially impacting their economic viability in certain applications. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Naphtho[2,1,8,7-klmn]xanthene](/img/structure/B87203.png)

![(E)-[phenyl(pyridin-2-yl)methylidene]hydrazine](/img/structure/B87212.png)